4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1644602-67-4
Cat. No.: VC2745121
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1644602-67-4 |
|---|---|
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 |
| Standard InChI Key | LSUKQOPKMMDFSG-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1N=CN=C2OC |
| Canonical SMILES | CN1C=CC2=C1N=CN=C2OC |
Introduction
General Description and Structure
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the broader class of pyrrolo[2,3-d]pyrimidines, which consist of a pyrimidine ring fused with a pyrrole ring. This particular derivative features two key modifications: a methoxy group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 7. The compound likely appears as a crystalline solid with properties similar to related compounds in this class.
The pyrrolo[2,3-d]pyrimidine scaffold itself has received considerable attention in pharmaceutical research due to its structural similarity to purines, which are fundamental components of DNA and RNA . The addition of methoxy and methyl groups at specific positions modifies the electronic properties and molecular interactions of the compound, potentially enhancing its binding affinity to biological targets and influencing its pharmacokinetic profile.
Structural Characteristics
The structure of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be described as follows:
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A bicyclic ring system consisting of fused pyrimidine and pyrrole rings
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A methoxy group at position 4 of the pyrimidine ring
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A methyl group at position 7 (the nitrogen of the pyrrole ring)
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Molecular formula of C₈H₉N₃O
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Approximate molecular weight of 163.18 g/mol
This structure offers multiple sites for hydrogen bonding and π-π interactions, making it potentially valuable for drug development and other applications in medicinal chemistry.
Chemical Properties
Physical Properties
Based on the properties of similar compounds in the pyrrolo[2,3-d]pyrimidine class, 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is expected to exhibit the following physical characteristics:
The 4-methoxy group likely increases the compound's lipophilicity compared to the 4-chloro analog, potentially enhancing its membrane permeability. Meanwhile, the methyl group at position 7 might contribute to increased stability and altered electronic properties of the molecule.
Chemical Reactivity
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is expected to demonstrate several key reactive sites:
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The methoxy group at position 4 can undergo nucleophilic substitution reactions
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The pyrimidine nitrogen atoms can act as hydrogen bond acceptors
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The aromatic rings can participate in electrophilic substitution reactions
Unlike its 4-chloro counterpart, which readily undergoes nucleophilic aromatic substitution reactions , the 4-methoxy derivative may demonstrate different reactivity patterns. The methoxy group is a poorer leaving group compared to chlorine, potentially resulting in different reaction kinetics and requiring more forceful conditions for substitution reactions.
| Reaction Step | Temperature | Time | Catalyst/Base | Solvent |
|---|---|---|---|---|
| Methoxylation | 50-70°C | 4-8 hours | Sodium methoxide | Methanol or DMF |
| N-Methylation | 20-40°C | 2-6 hours | Potassium carbonate or sodium hydride | DMF or acetone |
| Purification | - | - | - | Recrystallization from ethanol or column chromatography |
The reaction would likely require careful control of temperature and stoichiometric ratios to achieve selectivity and prevent side reactions .
Applications and Biological Activities
Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is known to serve as a core structure in various kinase inhibitors . The specific modifications of 4-methoxy and 7-methyl groups could potentially enhance selectivity for certain kinase targets by:
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Modifying hydrogen bonding interactions with the kinase ATP-binding pocket
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Altering the electronic density of the heterocyclic system
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Providing additional hydrophobic interactions through the methyl group
Antiviral Activity
Recent research has demonstrated that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines show promising activity against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV) . The 4-methoxy-7-methyl derivative might exhibit similar antiviral properties, potentially through:
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Interference with viral replication machinery
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Inhibition of viral proteases or polymerases
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Disruption of virus-host interactions
A study identified several 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents, though the exact molecular targets remain to be elucidated .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Based on related compounds, the following SAR aspects may be relevant:
| Structural Element | Potential Impact on Activity |
|---|---|
| Methoxy at position 4 | May enhance binding to target proteins through hydrogen bonding; increases lipophilicity |
| Methyl at position 7 | Alters electronic properties; may improve metabolic stability; enhances lipophilicity |
| Pyrrolo[2,3-d]pyrimidine scaffold | Provides a rigid backbone for precise positioning of functional groups; mimics purine-based natural ligands |
Research on related compounds suggests that substitutions at positions 4 and 7 are critical for antiviral activity against flaviviruses , indicating that 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may possess similar properties.
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